Methyl 2-(2,4-dimethylquinolin-6-yl)acetate
Description
Methyl 2-(2,4-dimethylquinolin-6-yl)acetate is a quinoline-derived ester featuring a methyl-substituted quinoline core (methyl groups at positions 2 and 4) and an acetate ester moiety at position 4. Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure, which allows for diverse functionalization and interaction with biological targets . The 2,4-dimethyl substitution likely enhances lipophilicity and steric effects, influencing reactivity and binding properties compared to non-methylated analogs.
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 2-(2,4-dimethylquinolin-6-yl)acetate |
InChI |
InChI=1S/C14H15NO2/c1-9-6-10(2)15-13-5-4-11(7-12(9)13)8-14(16)17-3/h4-7H,8H2,1-3H3 |
InChI Key |
RYWQICTXOBKEAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)CC(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,4-dimethylquinolin-6-yl)acetate typically involves the alkylation of 2,4-dimethylquinoline with methyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid
The ester undergoes base-catalyzed hydrolysis to form 2-(2,4-dimethylquinolin-6-yl)acetic acid, a key intermediate for further derivatization:
textMethyl 2-(2,4-dimethylquinolin-6-yl)acetate + NaOH → 2-(2,4-dimethylquinolin-6-yl)acetic acid + MeOH
| Conditions | Yield | Notes | Source |
|---|---|---|---|
| 2N NaOH in ethyl acetate | 98% | pH adjusted to 4–8 for isolation | |
| Saturated NaHCO₃ | 85% | Extracted with EtOAc, dried over Na₂SO₄ |
The resulting carboxylic acid is used in peptide coupling (e.g., with CDI or HATU) or cyclization reactions .
Nucleophilic Substitution at the Ester Group
The methyl ester participates in transesterification and aminolysis reactions:
Transesterification with Ethanol
textMethyl ester + EtOH → Ethyl 2-(2,4-dimethylquinolin-6-yl)acetate
-
Conditions : SOCl₂ catalyst, reflux in ethanol (2 h)
Amidation with Primary Amines
textMethyl ester + RNH₂ → 2-(2,4-dimethylquinolin-6-yl)acetamide
Cyclization Reactions
The quinoline-acetate hybrid structure enables participation in heterocycle formation:
Knoevenagel Condensation
The active methylene group undergoes condensation with aldehydes, forming α,β-unsaturated esters :
textMethyl ester + RCHO → (E)-2-(2,4-dimethylquinolin-6-yl)-3-arylacrylate
Scientific Research Applications
Synthetic Route Overview:
- Starting Materials : 2,4-dimethylquinoline and acetic acid derivatives.
- Reagents : Common reagents include acid catalysts and coupling agents.
- Yield : The yield can vary based on reaction conditions but is generally optimized through careful control of temperature and reaction time.
Biological Activities
Research indicates that methyl 2-(2,4-dimethylquinolin-6-yl)acetate exhibits several promising biological activities:
- Anticancer Properties :
- Antimicrobial Activity :
- Neuroprotective Effects :
Case Studies and Experimental Findings
Several studies have documented the effects of this compound and related compounds:
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various quinoline derivatives on human cancer cell lines. This compound displayed significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial efficacy of this compound was tested against common bacterial strains. The compound exhibited notable inhibitory activity, suggesting its potential as an antimicrobial agent .
Potential Therapeutic Applications
Given its diverse biological activities, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new anticancer or antimicrobial drugs.
- Research Tools : In studies aimed at understanding the mechanisms of diseases such as cancer or neurodegeneration.
Mechanism of Action
The mechanism of action of Methyl 2-(2,4-dimethylquinolin-6-yl)acetate is not well-documented. as a quinoline derivative, it may interact with various molecular targets, including enzymes and receptors, influencing biological pathways. Further research is needed to elucidate its specific mechanisms and molecular targets .
Comparison with Similar Compounds
Methyl 2-(2-Methylquinolin-6-yl)acetate (CAS 828267-59-0)
- Structure: Lacks the 4-methyl group on the quinoline ring.
- Molecular Formula: C₁₃H₁₃NO₂ (vs. C₁₄H₁₅NO₂ for the 2,4-dimethyl analog).
- Key Differences : The absence of the 4-methyl group reduces steric hindrance and may increase reactivity in electrophilic substitution reactions. This compound has been used as an intermediate in organic synthesis, particularly in drug discovery .
2-((2,4-Dimethylquinolin-6-yl)oxy)acetic Acid (CAS 1378255-32-3)
- Structure: Features an oxygen atom bridging the quinoline and acetic acid groups instead of a direct carbon-carbon bond.
- Molecular Formula: C₁₃H₁₃NO₃.
- This compound is explored as a pharmaceutical intermediate, with applications in dye synthesis .
Methyl 6-Quinolineacetate (CAS 5622-36-6)
- Structure: No methyl groups on the quinoline ring.
- Molecular Formula: C₁₂H₁₁NO₂.
- Physical Properties : Density = 1.186 g/cm³; boiling point = 196–200 °C at 13 Torr; pKa = 4.82.
- Key Differences : The lack of methyl groups increases solubility in polar solvents but reduces lipophilicity. It serves as a precursor for fluorescent probes and coordination chemistry .
Ethyl 2,2-Difluoro-2-(quinolin-6-yl)acetate (CAS 943541-40-0)
Methyl 2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetate (CAS 5622-50-4)
- Structure: Partially saturated quinoline ring (tetrahydroquinoline).
- Molecular Formula: C₁₂H₁₅NO₂.
- Key Differences : Reduced aromaticity decreases π-π stacking interactions but improves bioavailability. This derivative is explored in central nervous system (CNS) drug design .
Structural and Functional Analysis
Substituent Effects
- 2,4-Dimethyl Groups: Enhance steric hindrance, limiting nucleophilic attack at the quinoline core. They also increase lipophilicity, improving membrane permeability .
- Ester vs. Ether Linkages : Direct C–C bonding (as in the target compound) provides greater stability compared to ether-linked analogs, which are prone to oxidative cleavage .
Data Table: Key Properties of Comparable Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| Methyl 2-(2,4-dimethylquinolin-6-yl)acetate | Not Available | C₁₄H₁₅NO₂ | 233.27 | 2,4-dimethyl, direct C–C linkage |
| Methyl 2-(2-methylquinolin-6-yl)acetate | 828267-59-0 | C₁₃H₁₃NO₂ | 215.25 | 2-methyl, no 4-substituent |
| 2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid | 1378255-32-3 | C₁₃H₁₃NO₃ | 247.25 | Ether linkage, carboxylic acid |
| Methyl 6-quinolineacetate | 5622-36-6 | C₁₂H₁₁NO₂ | 201.22 | No methyl groups |
| Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate | 943541-40-0 | C₁₃H₁₁F₂NO₂ | 251.23 | α,α-difluoro substitution |
Biological Activity
Methyl 2-(2,4-dimethylquinolin-6-yl)acetate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiplatelet, antimicrobial, and anticancer properties based on diverse research findings.
Chemical Structure and Properties
This compound is a derivative of quinoline, which is known for various biological activities. The specific structural features of this compound contribute to its interactions with biological targets.
Antiplatelet Activity
Recent studies have highlighted the antiplatelet effects of quinoline derivatives. For instance, research on acetoxy quinolones demonstrated their ability to inhibit platelet aggregation through the activation of Nitric Oxide Synthase (NOS) via a membrane-bound enzyme known as Calreticulin Transacetylase (CRTAase). This compound may exhibit similar properties due to structural analogies with other active quinolone compounds.
Key Findings:
- Mechanism: The compound may enhance intracellular nitric oxide levels, leading to reduced platelet aggregation.
- In Vitro Studies: Compounds like 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate have shown significant antiplatelet activity in vitro and in vivo, suggesting that this compound could have comparable effects .
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have been extensively studied. This compound may possess antimicrobial activity against various pathogens.
Research Insights:
- Antibacterial Activity: Quinoline derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. For example, studies indicated that certain quinoline compounds exhibited minimum inhibitory concentrations (MIC) effective against Escherichia coli and Staphylococcus aureus.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4a | 64 | Bacillus subtilis |
| 4b | 64 | Staphylococcus aureus |
| 4o | 64 | Escherichia coli |
These findings suggest that this compound could be explored for its antibacterial properties .
Anticancer Activity
Quinoline derivatives have also been investigated for their anticancer potential. This compound's structure may allow it to interact with cellular mechanisms involved in cancer proliferation.
Case Studies:
- Cell Cycle Arrest: Some studies reported that quinoline derivatives can induce G2/M phase arrest in cancer cell lines such as HT-29 and HCT116. This mechanism is crucial for preventing cancer cell division.
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| Compound 12a | 5 | HT-29 |
| Compound 12d | 5 | HCT116 |
These compounds were found to induce mitochondrial dysfunction leading to apoptosis in cancer cells .
Q & A
Q. Advanced
- 3D-QSAR modeling : Build pharmacophore models using steric/electronic descriptors from analogs (e.g., substituent volumes at C2/C4) .
- Molecular docking : Simulate binding interactions with target proteins (e.g., topoisomerases) using AutoDock Vina or Schrödinger Suite.
- ADMET prediction : Assess bioavailability and toxicity via tools like SwissADME or ProTox-II .
How can reaction yields be optimized in the synthesis of this compound when steric hindrance occurs at the quinoline ring?
Q. Advanced
- Stepwise synthesis : Introduce the 2,4-dimethyl groups before the acetate moiety to reduce steric clash .
- Catalyst optimization : Use bulky ligands (e.g., P(t-Bu)₃) to enhance regioselectivity during alkylation .
- Microwave-assisted reactions : Reduce reaction time and improve efficiency under controlled dielectric heating .
What purification methods are recommended for isolating this compound from complex reaction mixtures?
Q. Basic
- Flash chromatography : Use silica gel with a gradient eluent (hexane:EtOAc = 4:1 to 1:1) to separate polar byproducts .
- Recrystallization : Employ ethanol/water mixtures (70:30 v/v) to exploit solubility differences .
- Prep-HPLC : For high-purity (>99%) isolation, use a C18 column with acetonitrile/water mobile phase .
What strategies mitigate decomposition of this compound under acidic or basic conditions during derivatization?
Q. Advanced
- Protective groups : Temporarily block reactive sites (e.g., acetate methyl) with tert-butyl esters, which are stable under acidic conditions .
- Low-temperature conditions : Perform reactions at 0–5°C to slow hydrolysis of the ester group .
- Buffered systems : Use phosphate buffers (pH 6–7) to maintain neutral conditions during functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
